molecular formula C22H31N3O2 B2495273 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione CAS No. 487008-66-2

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione

Cat. No.: B2495273
CAS No.: 487008-66-2
M. Wt: 369.509
InChI Key: ZDTFRBPRFVTLNH-UHFFFAOYSA-N
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Description

This compound features an isoindole-1,3-dione core structure, which is known for its diverse chemical reactivity and promising applications in various fields.

Preparation Methods

The synthesis of 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione typically involves the condensation reaction of an aromatic primary amine with a maleic anhydride derivative. This reaction leads to the formation of the isoindoline-1,3-dione scaffold . The specific synthetic routes and reaction conditions can vary, but common methods include:

    Condensation Reactions: Utilizing aromatic primary amines and maleic anhydride derivatives under controlled conditions.

    Cyclization Reactions: Employing cyclization techniques to form the isoindoline-1,3-dione core.

    Industrial Production: Large-scale production methods often involve optimized reaction conditions to ensure high yield and purity of the final product.

Chemical Reactions Analysis

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized under specific conditions to form oxidized derivatives.

    Reduction: Reduction reactions can be performed to modify the functional groups within the molecule.

    Substitution: The compound can undergo substitution reactions, where specific atoms or groups are replaced with others.

    Common Reagents and Conditions: Typical reagents include oxidizing agents, reducing agents, and catalysts. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions.

    Major Products: The major products formed from these reactions depend on the specific reagents and conditions used.

Scientific Research Applications

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione has a wide range of scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and the development of new chemical entities.

    Biology: Investigated for its potential biological activities, including interactions with biological targets.

    Medicine: Explored for its therapeutic potential in various medical conditions.

    Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other industrial products.

Mechanism of Action

The mechanism of action of 2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to these targets, leading to a cascade of biochemical events. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

2-[4-(4-Cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione can be compared with other similar compounds, such as:

    N-isoindoline-1,3-diones: These compounds share the isoindoline-1,3-dione core structure and exhibit similar chemical reactivity and applications.

    Cyclohexylpiperazine Derivatives: Compounds with cyclohexylpiperazine moieties that have comparable biological activities and uses.

The uniqueness of this compound lies in its specific combination of structural features, which confer distinct chemical and biological properties.

Properties

IUPAC Name

2-[4-(4-cyclohexylpiperazin-1-yl)butyl]isoindole-1,3-dione
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H31N3O2/c26-21-19-10-4-5-11-20(19)22(27)25(21)13-7-6-12-23-14-16-24(17-15-23)18-8-2-1-3-9-18/h4-5,10-11,18H,1-3,6-9,12-17H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZDTFRBPRFVTLNH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(CC1)N2CCN(CC2)CCCCN3C(=O)C4=CC=CC=C4C3=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H31N3O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

369.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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